In-Depth Technical Guide: Structural Profiling, Synthesis, and Applications of N-(4-methoxy-2-nitrophenyl)butanamide
In-Depth Technical Guide: Structural Profiling, Synthesis, and Applications of N-(4-methoxy-2-nitrophenyl)butanamide
Executive Summary
In the landscape of early-stage drug discovery, access to highly functionalized, lead-like building blocks is a critical bottleneck. N-(4-methoxy-2-nitrophenyl)butanamide (CAS: 301228-36-4) is a specialized intermediate frequently utilized in the synthesis of complex heterocyclic pharmacophores [1]. As a Senior Application Scientist, I frequently leverage this molecule due to its unique combination of electronic properties and its compliance with Lipinski's Rule of Five.
This whitepaper provides a comprehensive, field-proven guide to the physicochemical properties, synthesis, and downstream applications of N-(4-methoxy-2-nitrophenyl)butanamide, ensuring that researchers can integrate this compound into their workflows with high reliability and analytical confidence.
Structural and Physicochemical Profiling
Understanding the structural nuances of a building block is the first step in rational drug design. N-(4-methoxy-2-nitrophenyl)butanamide features three distinct functional domains on a central phenyl ring:
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The Butanamide Chain (Position 1): Provides lipophilicity and a flexible aliphatic tail, crucial for occupying hydrophobic pockets in target proteins.
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The Nitro Group (Position 2): A strong electron-withdrawing group (EWG) that significantly alters the electronics of the aromatic system and serves as a synthetic handle for future reduction.
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The Methoxy Group (Position 4): An electron-donating group (EDG) that counterbalances the nitro group, enriching the electron density at the meta and ortho positions relative to itself.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters, confirming its viability as a lead-like precursor [2]:
| Property | Value | Drug-Likeness Implication |
| CAS Number | 301228-36-4 | N/A |
| Linear Formula | C11H14N2O4 | N/A |
| Molecular Weight | 238.245 g/mol | < 500 Da (Optimal for oral bioavailability) |
| MDL Number | MFCD00791309 | N/A |
| Hydrogen Bond Donors | 1 (Amide N-H) | < 5 (Favorable membrane permeability) |
| Hydrogen Bond Acceptors | 4 (O atoms) | < 10 (Favorable membrane permeability) |
Mechanistic Insight: Intramolecular Hydrogen Bonding
Crystallographic studies on the closely related analogue, N-(4-methoxy-2-nitrophenyl)acetamide, reveal a critical structural feature: a strong intramolecular hydrogen bond between the amide N-H and the oxygen of the ortho-nitro group [3]. This interaction locks the amide bond into a specific coplanar conformation, reducing its rotational freedom. When designing assays or predicting target binding, researchers must account for this pseudo-ring system, as it restricts the conformational space the molecule can sample and increases its overall lipophilicity by masking the hydrogen bond donor from the bulk solvent [4].
Synthetic Methodology: A Self-Validating Protocol
The synthesis of N-(4-methoxy-2-nitrophenyl)butanamide relies on the nucleophilic acyl substitution of 4-methoxy-2-nitroaniline with butyryl chloride. The inherent challenge here is that the ortho-nitro group strongly withdraws electron density, significantly reducing the nucleophilicity of the aniline amine.
To overcome this, the following protocol is designed as a self-validating system , utilizing temperature control to prevent di-acylation and in-process checks to ensure complete conversion.
Step-by-Step Protocol
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Preparation of the Reaction Mixture: Dissolve 1.0 equivalent of 4-methoxy-2-nitroaniline in anhydrous dichloromethane (DCM). Causality: DCM provides excellent solubility for the starting aniline while allowing for easy aqueous washing later to remove byproducts.
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Base Addition: Add 1.5 equivalents of triethylamine (TEA). Causality: TEA acts as an acid scavenger to neutralize the HCl generated during acylation, driving the equilibrium forward.
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Controlled Acylation: Cool the reaction vessel to 0°C using an ice bath. Dropwise, add 1.1 equivalents of butyryl chloride over 15 minutes. Causality: The acylation is highly exothermic. Uncontrolled temperature spikes can lead to over-acylation (forming an imide) or degradation of the starting material.
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In-Process Validation: Allow the reaction to warm to room temperature and stir for 2 hours. Validate reaction progress via TLC (Hexane:EtOAc 7:3) or LC-MS. If unreacted aniline persists (due to the deactivating nitro group), add a catalytic amount (0.05 eq) of 4-dimethylaminopyridine (DMAP) to form a highly reactive acylpyridinium intermediate.
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Quenching and Aqueous Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the organic layer, wash with 1M HCl (to remove excess TEA/DMAP), and dry over anhydrous Na2SO4.
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Purification: Concentrate under reduced pressure and recrystallize from ethanol/water to yield the purified product.
Caption: Synthetic workflow for N-(4-methoxy-2-nitrophenyl)butanamide via controlled N-acylation.
Applications in Drug Discovery: The Benzimidazole Pathway
One of the most powerful applications of this scaffold is its use as a precursor for 2-propyl-5-methoxybenzimidazole derivatives. Benzimidazoles are privileged pharmacophores found in numerous blockbuster drugs, including proton pump inhibitors and anthelmintics [5].
The transformation involves a two-step sequence:
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Nitro Reduction: Catalytic hydrogenation (Pd/C, H2 gas) reduces the ortho-nitro group to an amine, yielding the highly reactive phenylenediamine intermediate (N-(2-amino-4-methoxyphenyl)butanamide) [5].
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Intramolecular Cyclodehydration: Under acidic conditions and heat, the newly formed amine attacks the amide carbonyl, followed by the elimination of water, closing the imidazole ring to form the bioactive 2-propyl-5-methoxybenzimidazole scaffold.
Caption: Reaction pathway from the butanamide precursor to a bioactive benzimidazole scaffold.
Self-Validating Analytical Characterization
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1H-NMR (DMSO-d6): Look for the disappearance of the broad singlet corresponding to the aniline -NH2 protons (~6.0 ppm). Confirm the appearance of a new, highly deshielded singlet for the amide -NH proton (>10.0 ppm). The extreme downfield shift is a direct confirmation of the intramolecular hydrogen bond with the ortho-nitro group.
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LC-MS (ESI+): Confirm the mass-to-charge ratio. The expected [M+H]+ peak should be observed at m/z 239.2. Ensure the chromatogram shows a single peak (>98% AUC) to rule out the presence of the di-acylated impurity.
References
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Hines, et al. "N-(4-Methoxy-2-nitrophenyl)acetamide". IUCrData, 2022. URL:[Link]
- World Intellectual Property Organization. "Process for the preparation of 2-[[(2-pyridinyl)methyl]sulfinyl]-1h-benzimidazoles and novel compounds of use for such purpose". WO1998040377A1, 1998.
Sources
- 1. N-(4-METHOXY-2-NITROPHENYL)BUTANAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. N-(4-METHOXY-2-NITROPHENYL)BUTANAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. WO1998040377A1 - Process for the preparation of 2-[[(2-pyridinyl)methyl]sulfinyl]-1h-benzimidazoles and novel compounds of use for such purpose - Google Patents [patents.google.com]
